N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-6-14(7-12(2)17(11)21-3)24(19,20)18-9-13-4-5-15-16(8-13)23-10-22-15/h4-8,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWGGOYIORTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2H-1,3-benzodioxole-5-carboxaldehyde with 4-methoxy-3,5-dimethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs and derivatives provide context for understanding the unique properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide:
Structural Analogs with Benzodioxole Moieties
- 3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropanal : A fragrance component with a benzodioxole group linked to a branched aldehyde chain. Unlike the target compound, this molecule lacks a sulfonamide group and aromatic substitution, resulting in distinct physicochemical properties (e.g., volatility, polarity) .
- 5-(2H-1,3-Benzodioxol-5-yl)-N-[(3,5-Dichlorophenyl)methyl]pyrimidin-4-amine Hydrochloride : This pyrimidine derivative shares the benzodioxole-methylamine linkage but incorporates a dichlorophenyl group and pyrimidine core. The chlorine substituents likely enhance lipophilicity compared to the methoxy and methyl groups in the target compound .
Sulfonamide Derivatives
- 4-Methoxybenzenesulfonamide Analogues: Substituted benzenesulfonamides with methoxy groups are prevalent in COX-2 inhibitors (e.g., Celecoxib derivatives).
- N-Alkylbenzodioxole Sulfonamides : Compounds like N-(benzodioxolylmethyl)sulfonamides are explored for serotonin receptor modulation. The 4-methoxy group in the target compound could alter electron density, affecting receptor interaction compared to unsubstituted analogs .
Comparative Analysis Table
Research Findings and Methodological Insights
- Structural Characterization : The target compound’s crystal structure, if determined, would likely employ SHELX software (e.g., SHELXL for refinement), a standard tool in small-molecule crystallography .
- Property Predictions : The 4-methoxy and 3,5-dimethyl groups may enhance solubility in polar solvents compared to halogenated analogs, while the benzodioxole moiety could improve metabolic stability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide, a compound with potential therapeutic applications, has garnered attention due to its structural similarities to capsaicin, a well-known bioactive compound. This article explores the biological activity of this sulfonamide derivative, focusing on its mechanisms of action, cytotoxicity, and potential applications in cancer treatment.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O7S |
| Molecular Weight | 366.3459 g/mol |
| CAS Number | 325694-70-0 |
The structure includes a 1,3-benzodioxole moiety and a sulfonamide group, which are critical for its biological activity. The arrangement allows for significant interactions with biological targets.
This compound exhibits its biological effects primarily through the following mechanisms:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 32 µM against the MCF7 breast cancer cell line, indicating significant anti-cancer potential .
- Interaction with Cellular Pathways : The sulfonamide group may enhance the compound's ability to interact with specific proteins involved in cell proliferation and apoptosis. This interaction is likely mediated through hydrogen bonding and hydrophobic interactions with target proteins.
- Supramolecular Interactions : In crystalline form, the compound forms supramolecular layers through C—H⋯O and N—H⋯O interactions, which may influence its solubility and bioavailability .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Cytotoxicity Against Cancer Cells
A study conducted by De Sá-Junior et al. (2013) reported that the compound exhibited cytotoxic properties against MCF7 cells. The study emphasized the importance of structural modifications from capsaicin to enhance anti-cancer activity.
Study 2: Structural Analysis
Crystallographic studies revealed that the compound adopts an envelope conformation in its five-membered ring structure. The dihedral angle between the benzene ring and the mean plane of the fused-ring system was found to be 84.65°, which is crucial for understanding its spatial orientation and potential interactions with biological targets .
Study 3: Comparison with Capsaicin
Research comparing this sulfonamide derivative to capsaicin highlighted that while both compounds share similar structural features, the modifications in functional groups significantly alter their biological profiles. The benzodioxole moiety contributes to enhanced stability and potentially improved pharmacological properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-3,5-dimethylbenzene-1-sulfonamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzodioxole and sulfonamide moieties. A multi-step approach includes:
- Step 1 : Protection of reactive groups (e.g., hydroxyl or amine groups) to prevent undesired side reactions .
- Step 2 : Nucleophilic substitution or sulfonylation under controlled pH (6–8) and temperature (40–60°C) to ensure regioselectivity .
- Step 3 : Deprotection and purification via column chromatography or recrystallization.
- Critical Parameters : Solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.2 ppm for benzodioxole) and methoxy/methyl groups (δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively) .
- HPLC-MS : Quantifies purity (>95%) and detects sulfonamide-related fragments (e.g., m/z 350–400 range) .
- FT-IR : Confirms sulfonamide S=O stretches (1320–1360 cm⁻¹) and benzodioxole C-O-C vibrations (1240–1280 cm⁻¹) .
Q. How can preliminary biological activity screening be designed to assess this compound’s potential as an antimicrobial agent?
- Methodological Answer :
- Assay Selection : Use standardized microdilution assays (e.g., MIC determination against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
- Dose Range : Test concentrations from 1–100 µM to establish dose-response curves .
- Data Interpretation : Compare zone-of-inhibition diameters or IC₅₀ values against known sulfonamide derivatives to infer structure-activity trends .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for sulfonamide bond formation .
- Solvent Optimization : Predict solvent effects (e.g., COSMO-RS) to enhance reaction efficiency in polar aprotic solvents .
- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., triethylamine) or temperature ranges .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Validation : Cross-reference results with orthogonal assays (e.g., fluorescence-based viability vs. colony-counting) to rule out false positives .
- Condition Screening : Vary pH (5–8), serum content (0–10% FBS), and incubation times (24–72 hours) to identify confounding factors .
- Meta-Analysis : Apply statistical tools (ANOVA or Bayesian inference) to isolate variables causing discrepancies (e.g., bacterial strain variability) .
Q. How do steric and electronic factors of substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., 3,5-dimethyl on benzene) reduce nucleophilic attack rates in SN2 reactions, necessitating higher temperatures (80°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., methoxy) activate the sulfonamide nitrogen for electrophilic substitutions, enhancing cross-coupling efficiency .
- Quantitative Analysis : Use Hammett constants (σ) or Frontier Molecular Orbital (FMO) theory to predict regioselectivity in functionalization .
Q. What statistical experimental design approaches are suitable for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to screen temperature, solvent, and catalyst combinations, reducing trials by 50% .
- Response Surface Methodology (RSM) : Model nonlinear relationships between reaction time (X₁) and yield (Y) to identify maxima .
- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity (e.g., pH tolerance ±0.5 units) for scalable synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
